C12-200

Description

Properties

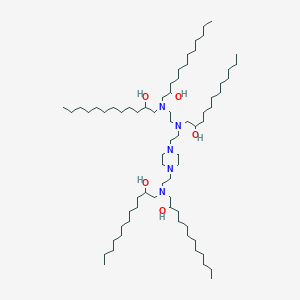

IUPAC Name |

1-[2-[bis(2-hydroxydodecyl)amino]ethyl-[2-[4-[2-[bis(2-hydroxydodecyl)amino]ethyl]piperazin-1-yl]ethyl]amino]dodecan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H145N5O5/c1-6-11-16-21-26-31-36-41-46-66(76)61-73(58-60-75(64-69(79)49-44-39-34-29-24-19-14-9-4)65-70(80)50-45-40-35-30-25-20-15-10-5)57-55-71-51-53-72(54-52-71)56-59-74(62-67(77)47-42-37-32-27-22-17-12-7-2)63-68(78)48-43-38-33-28-23-18-13-8-3/h66-70,76-80H,6-65H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHYPUORVDKRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H145N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1136.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

C12-200 Ionizable Lipid: A Technical Guide for Advanced Drug Delivery

Introduction: C12-200 is a highly branched-chain, multi-tail ionizable lipidoid renowned for its application in lipid nanoparticle (LNP) formulations. It has become a cornerstone and a benchmark lipid for the systemic delivery of nucleic acid payloads, including small interfering RNA (siRNA), messenger RNA (mRNA), self-amplifying RNA (saRNA), and CRISPR components. Developed through high-throughput screening, this compound is particularly noted for its high in vivo potency at low doses, primarily facilitating delivery to hepatocytes. Its unique pH-responsive behavior is central to its function, enabling efficient encapsulation of RNA and subsequent release into the cell cytoplasm.

Physicochemical Properties

This compound is a complex lipidoid molecule characterized by five hydroxyl groups and five hydrophobic tails. This structure is integral to its function in forming stable nanoparticles and mediating endosomal escape.

| Property | Value | Reference |

| Chemical Name | 1,1′-((2-(4-(2-((2-(bis(2-hydroxydodecyl)amino)ethyl)(2-hydroxydodecyl) amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(dodecan-2-ol) | |

| CAS Number | 1220890-25-4 | |

| Molecular Formula | C₇₀H₁₄₅N₅O₅ | |

| Molecular Weight | 1136.9 g/mol | |

| Purity | ≥95% | |

| Solubility | Ethanol, DMSO, DMF |

Mechanism of Action in LNP-Mediated Delivery

The efficacy of this compound hinges on its pH-dependent ionizable nature. The multiple tertiary amine groups within its structure have an apparent pKa that allows the LNP to remain near-neutral at physiological pH (~7.4) but become positively charged in the acidic environment of the endosome (pH 5.0-6.5).

This mechanism provides two key advantages:

-

In Circulation: A near-neutral surface charge minimizes nonspecific interactions with blood components, reducing toxicity and increasing circulation time.

-

After Cellular Uptake: Following endocytosis, the endosome acidifies. This compound becomes protonated, and the resulting positive charge on the LNP facilitates interaction with anionic lipids in the endosomal

C12-200: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Applications of the Cationic Ionizable Lipid C12-200 in Nucleic Acid Delivery

This compound is a synthetic, branched-chain ionizable cationic lipidoid that has become a benchmark in the formulation of lipid nanoparticles (LNPs) for the delivery of various nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] Its unique chemical structure and pH-responsive nature are central to its efficacy in overcoming critical barriers in drug delivery, most notably endosomal escape.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of this compound for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a multi-tail structure, which contributes to the formation of non-bilayer, cone-shaped lipid structures that facilitate the disruption of endosomal membranes.[5] The core structure consists of a piperazine (B1678402) ring with a total of five amine groups, providing multiple sites for the attachment of twelve-carbon alkyl chains via an epoxide reaction.[4] This branched structure with five hydroxyl groups also allows for further derivatization.[1]

The key feature of this compound is its ionizable nature. At physiological pH, it remains largely neutral, minimizing non-specific interactions with anionic cell membranes and enhancing its biocompatibility.[3][5] However, in the acidic environment of the endosome (pH ~6.5), the amine groups of this compound become protonated, leading to a net positive charge.[5][6][] This charge facilitates the interaction with negatively charged endosomal membranes, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm.[4][]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C70H145N5O5 | |

| Molecular Weight | 1136.96 g/mol | [8] |

| IUPAC Name | 1,1'-((2-(4-(2-((2-(bis(2-hydroxydodecyl)amino)ethyl)(2-hydroxydodecyl) amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(dodecan-2-ol) | [3] |

| CAS Number | 1220890-25-4 (racemate) | [3][9] |

| Appearance | Clear oil | [10] |

| Solubility | Soluble in Ethanol (B145695), DMSO, DMF | [1][8] |

| Apparent pKa (in LNPs) | 6.308 - 6.96 | [6][11] |

Mechanism of Action in Lipid Nanoparticles

This compound is a critical component of LNPs, which are spherical vesicles typically composed of four main lipid components: an ionizable cationic lipid (like this compound), a helper phospholipid (such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE, or 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid.[12][13]

The primary role of this compound within the LNP is to complex with the negatively charged nucleic acid cargo and, most importantly, to facilitate its escape from the endosome following cellular uptake.[5] The process of endosomal escape is a major bottleneck in the delivery of macromolecular drugs, with estimates suggesting that less than 5% of nucleic acids in endosomes reach the cytosol.[4] The pH-dependent protonation of this compound is the key to overcoming this barrier.[4][] This protonation is thought to induce a phase transition in the lipid mixture of the LNP and the endosomal membrane, leading to the formation of a hexagonal (HII) phase that disrupts the membrane and releases the cargo.[4]

Caption: this compound Mediated Endosomal Escape Pathway.

Applications in Drug Development

This compound-formulated LNPs have demonstrated high in vivo potency for the delivery of both siRNA and mRNA, particularly to the liver.[14][4] This has established this compound as a "gold-standard" ionizable lipid for preclinical research and development.[4]

Table 2: Applications of this compound in Preclinical Studies

| Therapeutic Modality | Target | Key Findings | Reference(s) |

| siRNA | Factor VII | Reduction of serum Factor VII levels in mice. | [14] |

| mRNA | Erythropoietin (EPO) | Increased serum EPO levels in mice. | [14] |

| mRNA | Luciferase Reporter | Predominant protein expression in the liver. | [15] |

| mRNA | Tumor Antigen | Enhanced mRNA-mediated cancer immunotherapy. | [16] |

| mRNA | Placental Growth Factor | Targeted delivery to the placenta in pregnant mice. | [11] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct SN2 reaction between the polyamine core (referred to as "200") and a 12-carbon alkyl epoxide.[4][10]

Materials:

-

Polyamine core 200

-

Ethanol

-

Dichloromethane

-

Silica (B1680970) for flash chromatography

Procedure:

-

In a reaction vial, combine the polyamine core 200 (1.0 equivalent) and 1,2-epoxydodecane (6.0 equivalents).[10]

-

Add ethanol to the mixture.[10]

-

Stir the reaction at 80°C for 48 hours.[10]

-

After cooling, dilute the crude product with dichloromethane.[10]

-

Purify the product by flash chromatography on a silica column to yield this compound as a clear oil.[10]

Formulation of this compound Containing Lipid Nanoparticles

The formulation of LNPs encapsulating nucleic acids is commonly performed using microfluidic mixing, which allows for rapid and reproducible self-assembly of the nanoparticles.[15][17]

Materials:

-

This compound in ethanol

-

DOPE in ethanol

-

Cholesterol in ethanol

-

C14-PEG2000 in ethanol

-

mRNA in 10 mM sodium citrate (B86180) buffer (pH 3.0) or 50 mM sodium acetate (B1210297) (pH 4.0)[6][15]

-

Microfluidic mixing device (e.g., from Precision Nanosystems)

Procedure:

-

Prepare the Lipid-Ethanol Phase:

-

Prepare the Aqueous-Nucleic Acid Phase:

-

Dilute the mRNA to the desired concentration (e.g., 0.14 mg/mL) in the acidic buffer.[6]

-

-

Microfluidic Mixing:

-

Set up the microfluidic device with the lipid-ethanol solution and the aqueous-mRNA solution in separate syringes.

-

Pump the solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate (e.g., 12 mL/min).[15]

-

The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated mRNA.

-

-

Purification and Characterization:

-

Purify the LNP suspension to remove ethanol and unencapsulated nucleic acids, for example, by dialysis or tangential flow filtration.

-

Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.[18]

-

Caption: Experimental Workflow for LNP Formulation.

Conclusion

This compound remains a cornerstone ionizable lipid for the non-viral delivery of nucleic acid therapeutics. Its well-characterized structure, pH-responsive mechanism of action, and proven efficacy in preclinical models make it an invaluable tool for researchers in drug development. The detailed understanding of its properties and the established protocols for its use in LNP formulations provide a solid foundation for the continued development of novel and effective nucleic acid-based medicines.

References

- 1. This compound, 1220890-25-4 | BroadPharm [broadpharm.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. medkoo.com [medkoo.com]

- 4. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound | Cationic Lipids | mRNA Delivery | TargetMol [targetmol.com]

- 9. This compound - Cayman Chemical [bioscience.co.uk]

- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 11. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound|Ionizable Lipid for LNP [dcchemicals.com]

- 17. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to C12-200 (CAS: 1220890-25-4): An Ionizable Lipid for Advanced RNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

C12-200 is a novel, multi-tailed ionizable cationic lipidoid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Its unique chemical structure allows for efficient encapsulation of nucleic acids and facilitates their escape from the endosome, a key step for successful intracellular delivery. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, formulation strategies, and detailed experimental protocols for its use in research and drug development.

Introduction

The therapeutic potential of RNA molecules has been recognized for decades, but their clinical translation has been hampered by challenges related to instability and inefficient cellular uptake. The development of effective delivery systems is therefore paramount. This compound has been identified as a highly potent ionizable lipid for the formulation of LNPs, demonstrating significant efficacy in preclinical studies for a variety of applications, from gene silencing to protein replacement therapies.[1][2] This guide serves as a technical resource for researchers and developers working with this compound-based LNP systems.

Physicochemical Properties of this compound

This compound is a branched-chain ionizable lipidoid with five hydroxyl groups.[3] Its structure is designed to remain near-neutral at physiological pH, minimizing non-specific interactions and toxicity, while becoming protonated and positively charged in the acidic environment of the endosome.[4][5]

| Property | Value | Reference |

| CAS Number | 1220890-25-4 | [4] |

| Molecular Formula | C₇₀H₁₄₅N₅O₅ | [4] |

| Molecular Weight | 1136.96 g/mol | [4] |

| Appearance | Liquid | [4] |

| Purity | >90% to ≥95% (batch dependent) | [3][4] |

| Solubility | Soluble in Ethanol (B145695), DMSO, DMF | [3] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [4] |

Mechanism of Action: LNP-Mediated RNA Delivery

The delivery of RNA using this compound-based LNPs is a multi-step process. The ionizable nature of this compound is central to the success of this delivery system.

Caption: LNP-mediated RNA delivery workflow.

At a low pH during formulation, the amine groups of this compound are protonated, facilitating the encapsulation of negatively charged RNA molecules.[5] Upon intravenous administration, the LNP circulates at a physiological pH of 7.4, where this compound is largely neutral, reducing clearance by the immune system. The LNPs are taken up by cells, primarily hepatocytes, through endocytosis.[6] Inside the endosome, the pH drops, leading to the protonation of this compound. This positive charge is believed to interact with the negatively charged endosomal membrane, leading to its disruption and the release of the RNA cargo into the cytoplasm where it can exert its therapeutic effect.[5]

Experimental Protocols

LNP Formulation using Microfluidic Mixing

This protocol is adapted from studies by Kauffman et al. (2015) and others, and describes a common method for preparing this compound LNPs.[7][8]

Materials:

-

This compound in ethanol

-

Helper lipids (e.g., DSPC or DOPE, Cholesterol, PEG-DMG) in ethanol

-

RNA (siRNA or mRNA) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (e.g., 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

References

- 1. scienceopen.com [scienceopen.com]

- 2. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of C12-200 in Lipid Nanoparticles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental mechanism of action of the ionizable cationic lipid, C12-200, a cornerstone component in the development of potent lipid nanoparticle (LNP) delivery systems for nucleic acid therapeutics. This compound, a branched-chain ionizable lipidoid with five hydroxyl groups, has been instrumental in the preclinical and clinical advancement of siRNA and mRNA-based therapies.[1] Its sophisticated pH-responsive behavior is central to overcoming the critical barriers to intracellular delivery, most notably endosomal escape.

The Pivotal Role of Ionizable Lipids in LNP Efficacy

Ionizable cationic lipids are indispensable to the success of LNP-based nucleic acid delivery.[2] Unlike permanently cationic lipids, which can be associated with toxicity, ionizable lipids possess a unique pH-sensitive charge.[2][3] At physiological pH (around 7.4), they remain largely neutral, minimizing non-specific interactions with blood components and reducing systemic toxicity.[2] However, upon endocytosis into the acidic environment of the endosome (pH 5.5-6.5), these lipids become protonated and thus positively charged.[2][4][5] This charge switch is the linchpin of their mechanism, facilitating the release of the nucleic acid cargo into the cytoplasm.

This compound: A Benchmark Ionizable Lipid

This compound has been widely utilized as a benchmark ionizable lipid in the exploration of novel LNP formulations.[6][7] Its structure, featuring multiple hydrophobic tails, contributes to the formation of stable LNPs and efficient encapsulation of nucleic acids.[6][7] The efficacy of this compound-containing LNPs has been demonstrated in vivo, achieving highly efficient gene silencing, particularly in hepatocytes.[8]

Physicochemical Properties of this compound LNPs

The performance of this compound LNPs is intrinsically linked to their physicochemical characteristics. The apparent pKa, the pH at which 50% of the ionizable lipid is protonated, is a critical parameter. For this compound LNPs, the apparent pKa is approximately 6.96.[6][9] This value is within the optimal range of 6 to 7 for effective RNA delivery, ensuring protonation within the endosomal pathway.[6]

| Parameter | Typical Value | Significance |

| Apparent pKa | ~6.96[6][9] | Dictates the pH at which the lipid becomes cationic, crucial for endosomal escape. |

| Particle Size | 80 - 120 nm[10] | Influences biodistribution, cellular uptake, and in vivo efficacy. |

| Polydispersity Index (PDI) | < 0.2[11] | A measure of the homogeneity of the particle size distribution. |

| Encapsulation Efficiency | > 90%[11] | The percentage of the nucleic acid cargo successfully encapsulated within the LNPs. |

The Mechanism of this compound Mediated Endosomal Escape

The journey of an LNP from administration to cytoplasmic cargo release is a multi-step process. The mechanism of action of this compound is central to the final, critical step of endosomal escape.

-

Endocytosis and Acidification: LNPs are taken up by cells via endocytosis.[4][9] As the endosome matures, its internal pH drops.[4]

-

Protonation of this compound: The lower pH environment triggers the protonation of the amine headgroups of the this compound lipids, resulting in a net positive charge on the LNP.[2][9]

-

Interaction with Endosomal Membrane: The positively charged this compound LNPs interact electrostatically with the negatively charged lipids of the inner endosomal membrane.[5][8]

-

Membrane Destabilization and Cargo Release: This interaction leads to the destabilization of the endosomal membrane.[8] It is hypothesized that the conical shape of the protonated ionizable lipids promotes the formation of non-bilayer lipid structures, such as the hexagonal II (HII) phase, which disrupts the membrane integrity and allows the encapsulated nucleic acid to escape into the cytoplasm.[4][8][12]

Experimental Protocols for Investigating the Mechanism of Action

A thorough investigation of the mechanism of action of this compound in LNPs involves a series of well-defined experiments.

LNP Formulation and Characterization

Objective: To prepare and characterize this compound LNPs encapsulating a model nucleic acid (e.g., luciferase mRNA).

Methodology:

-

Lipid Stock Preparation: Prepare stock solutions of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid in ethanol (B145695).[13] A typical molar ratio for this compound LNPs is 35:16:46.5:2.5 (this compound:DSPC:Cholesterol:PEG).[14]

-

Nucleic Acid Preparation: Dilute the mRNA cargo in a low pH buffer, such as a 10 mM citrate (B86180) buffer (pH 4.0).[13]

-

Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[13][15][16]

-

Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.[9][11]

-

Characterization:

-

Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[11][16]

-

Encapsulation Efficiency: Determine the encapsulation efficiency using a fluorescent dye-based assay such as the RiboGreen assay.[11][15]

-

Zeta Potential: Measure the surface charge of the LNPs at different pH values to determine the apparent pKa.[10]

-

In Vitro Transfection and Endosomal Escape Assays

Objective: To assess the transfection efficiency and endosomal escape capabilities of this compound LNPs in a cellular model.

Methodology:

-

Cell Culture: Culture a suitable cell line, such as HepG2 or HEK293 cells, in appropriate media.[14]

-

Transfection: Treat the cells with varying concentrations of the this compound LNPs encapsulating luciferase mRNA.[14]

-

Protein Expression Analysis: After a suitable incubation period (e.g., 24 hours), lyse the cells and measure luciferase expression using a luminometer.[14][15]

-

Endosomal Escape Assay (Galectin-9 Staining):

-

Transfect cells with the LNPs.

-

Fix and permeabilize the cells.

-

Stain for Galectin-9, a protein that binds to exposed glycans on the inner leaflet of damaged endosomal membranes.

-

Analyze the co-localization of LNPs (if fluorescently labeled) and Galectin-9 puncta using confocal microscopy to quantify endosomal rupture events.[17]

-

In Vivo Biodistribution and Efficacy Studies

Objective: To evaluate the in vivo performance of this compound LNPs.

Methodology:

-

Animal Model: Utilize a relevant animal model, such as C57BL/6 mice.[14]

-

Administration: Administer the LNPs intravenously via the tail vein.[14][18]

-

Biodistribution Analysis: For LNPs carrying luciferase mRNA, perform whole-body bioluminescence imaging at various time points post-injection using an in vivo imaging system (IVIS) to determine the tissue distribution of protein expression.[14][18] this compound LNPs are known to predominantly target the liver.[19][20]

-

Efficacy Assessment (for siRNA): For LNPs carrying siRNA against a specific target (e.g., Factor VII in the liver), collect blood or tissue samples at designated time points and quantify the target protein levels to determine the extent of gene silencing.

Conclusion

This compound remains a critically important ionizable lipid in the field of nucleic acid delivery. Its well-characterized, pH-dependent mechanism of action, which facilitates efficient endosomal escape, has paved the way for the development of numerous LNP-based therapeutics. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other novel ionizable lipids, enabling researchers to further optimize LNP formulations for enhanced potency and targeted delivery. A thorough understanding of the interplay between lipid structure, physicochemical properties, and biological function is paramount to advancing the next generation of genetic medicines.

References

- 1. This compound, 1220890-25-4 | BroadPharm [broadpharm.com]

- 2. Custom Innovative Ionizable Cationic Lipids for Safe and Efficient mRNA-LNP Formulation - CD Bioparticles [cd-bioparticles.net]

- 3. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging [thno.org]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Establishing correlation between in vitro potency and in vivo immunogenicity for mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 13. jove.com [jove.com]

- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 15. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of C12-200 in a New Era of mRNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has marked a revolutionary turning point in modern medicine, with lipid nanoparticles (LNPs) serving as the cornerstone of this technology's success. Among the critical components of these delivery vehicles, the ionizable lipid C12-200 has emerged as a benchmark and a fundamental tool for potent in vivo mRNA delivery. This technical guide provides an in-depth exploration of the core functions of this compound, detailing its mechanism of action, formulation strategies, and the experimental protocols for its evaluation.

This compound: A Structural and Functional Overview

This compound is a multi-tail, ionizable cationic lipidoid that is a central component in the formulation of LNPs for the delivery of nucleic acids, including siRNA and mRNA.[1][2][3] Its structure, featuring a branched-chain core and multiple hydroxyl groups, is integral to its function.[2] The key to this compound's efficacy lies in its pH-dependent ionization. At physiological pH, it remains largely neutral, minimizing non-specific interactions with cell membranes and enhancing biocompatibility.[4][5] However, upon endocytosis into the acidic environment of the endosome, this compound becomes protonated, acquiring a positive charge.[6][7] This charge switch is the critical trigger for endosomal escape and the subsequent release of the mRNA payload into the cytoplasm for translation.

The multi-tail structure of this compound is thought to contribute to the formation of non-bilayer, cone-shaped lipid structures within the endosomal membrane. This structural rearrangement disrupts the membrane's integrity, facilitating the release of the encapsulated mRNA.[1] this compound is frequently used as a positive control in studies exploring novel ionizable lipids due to its well-documented high in vivo potency, particularly in the liver.[1][8]

The Mechanism of this compound-Mediated Endosomal Escape

The delivery of mRNA to the cytoplasm is a multi-step process, with endosomal escape being the most significant barrier. This compound plays a direct and crucial role in overcoming this hurdle. The process can be visualized as a signaling cascade initiated by the acidic environment of the endosome.

Formulation and Physicochemical Characterization of this compound LNPs

The efficacy of this compound-based LNPs is highly dependent on their formulation, specifically the molar ratios of the constituent lipids. A typical formulation includes the ionizable lipid (this compound), a helper lipid (often 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) or DOPE), cholesterol, and a PEGylated lipid to control particle size and improve stability.[9][10][11]

Table 1: Representative Physicochemical Properties of this compound LNPs

| Parameter | Typical Value | Significance |

| Size (Z-average) | 80 - 150 nm | Influences biodistribution and cellular uptake. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous particle size distribution. |

| Zeta Potential (at neutral pH) | Near-neutral to slightly negative | Minimizes non-specific interactions in circulation. |

| mRNA Encapsulation Efficiency | > 80% | High encapsulation protects mRNA from degradation and ensures efficient delivery. |

| Apparent pKa | 6.0 - 6.5 | Critical for pH-sensitive ionization and endosomal escape. |

Note: These values are representative and can vary based on the specific formulation ratios, mRNA cargo, and manufacturing process.

In Vitro and In Vivo Performance of this compound LNPs

This compound containing LNPs have demonstrated robust performance in both cell culture and animal models, consistently mediating high levels of protein expression.

Table 2: Summary of In Vitro Transfection Efficiency with this compound LNPs

| Cell Line | Transfection Efficiency | Reporter Gene | Reference |

| HeLa, Calu-3 | High | EGFP-mRNA | [2] |

| DC2.4, THP-1, RAW264.7 | Efficient | EGFP-mRNA | [2] |

| HepG2 | Dose-dependent increase | Luciferase mRNA | [11] |

| Trophoblasts (BeWos) | High, enhanced with DOPE | Luciferase mRNA | [9] |

Table 3: Summary of In Vivo Protein Expression with this compound LNPs in Mice

| Reporter Protein | Primary Site of Expression | Relative Expression Level | Reference |

| Luciferase | Liver | High | [5][8][12] |

| Erythropoietin (EPO) | Liver (secreted into serum) | Significant increase | [8] |

| Placental Growth Factor (PlGF) | Placenta | High | [9] |

In vivo studies consistently show that intravenously administered this compound LNPs predominantly accumulate and transfect cells in the liver.[5][8][12] Some expression is also observed in the spleen.[5][13]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful formulation and evaluation of this compound LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for preparing this compound LNPs encapsulating mRNA using a microfluidic device.

Materials:

-

This compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

mRNA transcript

-

Ethanol (200 proof, molecular biology grade)

-

Sodium acetate buffer (50 mM, pH 4.0, RNase-free)

-

Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

-

Microfluidic mixing device and syringes

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 individually in ethanol to create stock solutions of known concentrations.

-

Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio (e.g., 35:16:46.5:2.5 of this compound:DOPE:Cholesterol:DMG-PEG 2000) in an RNase-free microcentrifuge tube.[11]

-

Prepare mRNA Solution: Dilute the mRNA transcript in 50 mM sodium acetate buffer (pH 4.0) to the desired concentration.

-

Microfluidic Mixing:

-

Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous buffer into another.

-

Set the flow rate ratio on the microfluidic device, typically at 3:1 (aqueous:ethanol).

-

Initiate mixing. The rapid mixing of the two phases induces the self-assembly of the LNPs with encapsulated mRNA.

-

-

Purification:

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

-

-

Characterization:

-

Measure the particle size (Z-average) and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

-

In Vitro Transfection of this compound LNPs

Materials:

-

Adherent cells (e.g., HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound LNPs encapsulating a reporter mRNA (e.g., luciferase)

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of transfection. Allow cells to adhere overnight.

-

LNP Treatment:

-

Dilute the this compound LNPs to the desired concentrations in complete cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Assay for Protein Expression:

-

Lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Normalize the results to total protein concentration or cell number if necessary.

-

In Vivo Evaluation of this compound LNPs in Mice

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

This compound LNPs encapsulating a reporter mRNA (e.g., luciferase)

-

Sterile PBS (pH 7.4)

-

Insulin syringes (29-31G)

-

In vivo imaging system (IVIS)

-

D-luciferin substrate

Procedure:

-

LNP Preparation for Injection: Dilute the this compound LNPs in sterile PBS to the desired dose in a final injection volume of 100-200 µL.

-

Intravenous Administration: Administer the LNP suspension to the mice via tail vein injection.

-

In Vivo Imaging:

-

At a predetermined time point (e.g., 6 hours post-injection for peak liver expression), administer D-luciferin via intraperitoneal injection.[5]

-

Anesthetize the mice and image them using an IVIS to detect bioluminescence.

-

-

Ex Vivo Organ Imaging (Optional):

-

Following in vivo imaging, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys).

-

Image the individual organs to quantify organ-specific protein expression.

-

Conclusion

This compound has proven to be a robust and versatile ionizable lipid that is fundamental to the development of effective mRNA-LNP therapeutics. Its pH-responsive nature is the key to unlocking the endosomal barrier, enabling high levels of in vivo protein expression. The data and protocols presented in this guide underscore the importance of this compound and provide a framework for its application in research and development. As the field of mRNA therapeutics continues to expand, the principles learned from benchmark lipids like this compound will undoubtedly pave the way for the design of next-generation delivery systems with enhanced potency and tissue specificity.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01581A [pubs.rsc.org]

- 3. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 5. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 13. 3rshub.imperial.ac.uk [3rshub.imperial.ac.uk]

C12-200: A Technical Guide to its Discovery and Application in RNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-200 is a synthetic, branched-chain ionizable lipidoid that has become a significant tool in the development of nucleic acid therapeutics.[1][2] It is not a therapeutic agent itself, but a critical component in the formulation of lipid nanoparticles (LNPs), which serve as delivery vehicles for various forms of RNA, including small interfering RNA (siRNA), messenger RNA (mRNA), and self-amplifying RNA (saRNA).[1][2] Due to its high in vivo potency, particularly for liver-targeted delivery, this compound is frequently used as a benchmark or positive control in studies exploring new ionizable lipids for LNP formulations.[3] This guide provides an in-depth overview of the history, mechanism, and application of this compound in preclinical drug development.

Discovery and Synthesis

The development of this compound emerged from efforts to create novel materials for potent in vivo RNA delivery. Through combinatorial synthesis and screening, a class of lipid-like materials, or "lipidoids," was identified that could effectively deliver siRNA to hepatocytes in animal models. This compound was a standout compound from these screens, demonstrating significantly higher potency compared to earlier materials.[4]

Chemically, this compound is a branched-chain ionizable lipidoid featuring five hydroxyl groups.[2] Its synthesis involves the reaction of the amine 2-[4-(2-(2-aminoethyl)amino)ethylpiperazin-1-yl]ethan-1-amine (amine 200) with the tail 1,2-epoxyhexadecane (B1204884) (C12) at a 1:5 molar ratio. The reaction is typically conducted by stirring the components at 90°C for several days without a solvent, followed by purification via chromatography.[5]

Mechanism of Action in LNP-Mediated Delivery

The efficacy of this compound as a delivery vehicle is rooted in its pH-dependent charge. This property is central to the function of the LNP, from RNA encapsulation to its release into the cytoplasm of target cells.

-

RNA Encapsulation: During LNP formulation at a low pH (e.g., in an acetate (B1210297) buffer at pH 4), the amine groups of this compound become protonated, conferring a positive charge to the lipid.[6][7] This positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of RNA, enabling high encapsulation efficiency.

-

Systemic Circulation: Once administered in vivo, the LNP is exposed to the physiological pH of the bloodstream (~7.4). At this neutral pH, this compound is deprotonated and becomes neutrally charged.[7][8] This neutrality is crucial as it minimizes non-specific interactions with anionic cell membranes and blood components, reducing toxicity and improving circulation stability.[7]

-

Cellular Uptake and Endosomal Escape: LNPs are typically taken up by cells, particularly hepatocytes, via endocytosis. Inside the endosome, the internal environment becomes progressively more acidic (pH < 6.0). This drop in pH causes this compound to become positively charged again.[6][8] The charged LNP then interacts with the negatively charged lipids of the endosomal membrane, leading to membrane fusion and disruption.[6] This process, known as endosomal escape, releases the RNA cargo into the cytoplasm where it can be translated (mRNA) or engage with cellular machinery (siRNA).

Preclinical Development and Performance

This compound has been extensively evaluated in preclinical models, demonstrating high efficacy for delivering RNA to the liver and, in certain formulations, the spleen.[8]

Comparative Efficacy

Studies have consistently shown that this compound is a potent ionizable lipid, though its performance varies relative to other lipids. In a study comparing LNPs delivering luciferase mRNA, 306Oi10 LNPs produced over 20-fold higher protein expression in the liver than this compound LNPs.[5] However, this compound has also been shown to be over two orders of magnitude more potent for siRNA delivery than the earlier LNP01 formulation.[4] The choice of helper lipid also significantly impacts performance; the combination of this compound with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) has been shown to be particularly effective for mRNA delivery to trophoblasts.[9]

Safety and Tolerability

A key consideration in the development of this compound is its safety profile. Unlike some newer lipids that incorporate biodegradable ester groups, this compound contains no readily degradable chemical groups.[5][10] This lack of degradability can be a source of toxicity, as the lipid may accumulate over time.[10] Studies in pregnant mice have shown that while effective, this compound LNPs can cause elevated levels of liver enzymes, suggesting some hepatotoxicity that might limit its clinical use, especially in applications requiring repeat dosing.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies involving this compound LNPs.

Table 1: LNP Formulation Compositions

| Ionizable Lipid | Helper Lipid(s) | Cholesterol Molar % | PEG Lipid Molar % | Ionizable Lipid Molar % | Helper Lipid Molar % | Reference |

|---|---|---|---|---|---|---|

| This compound | DOPE | 46.5 | 2.5 (C14-PEG2000) | 35 | 16 | [5][12] |

| This compound | DOPE | 53.5 | 1.5 | 35 | 10 | [12] |

| this compound | DOPE | 46.5 | 2.5 (C14-PEG2000) | 35 | 16 |[12] |

Table 2: Physicochemical and In Vivo Performance Data

| LNP Formulation (Components) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Apparent pKa | Key In Vivo Result | Reference |

|---|---|---|---|---|---|---|

| This compound, DOPE, Cholesterol, C14-PEG2000 | 102 | 0.158 | 43 | 6.9 | EPO mRNA delivery: 7065 ± 513 ng/µL serum EPO | [12] |

| This compound, DOPE, Cholesterol, PEG | 130.2 | 0.064 | 56.5 | 6.6 | Optimized for SAM delivery | [12] |

| This compound (vs. 306Oi10 and MC3) | N/A | N/A | N/A | N/A | >20-fold lower luciferase expression in liver vs. 306Oi10 | [5] |

| this compound (vs. LNP01) | N/A | N/A | N/A | N/A | >100x higher potency for siRNA gene silencing vs. LNP01 |[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common protocols used in the development and evaluation of this compound LNPs.

LNP Formulation Protocol

LNPs are typically formed using a rapid mixing technique to induce nanoprecipitation.

-

Solution Preparation:

-

Lipid Mixture (Organic Phase): this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., C14-PEG2000) are dissolved in 90-100% ethanol (B145695) at specific molar ratios (e.g., 35:16:46.5:2.5).[5][12]

-

RNA Mixture (Aqueous Phase): The RNA (mRNA or siRNA) is diluted in a low pH buffer, such as 10 mM sodium citrate (B86180) or 25 mM acetate buffer (pH 4.0).[5][6]

-

-

Mixing:

-

Microfluidic Mixing: The organic and aqueous solutions are driven through a microfluidic mixing device (e.g., a T-junction mixer). The flow rate ratio (FRR) is typically controlled at 3:1 (aqueous:ethanolic), with a total flow rate (TFR) between 10-25 mL/min.[6][13] This rapid, controlled mixing ensures the formation of uniform nanoparticles.

-

Hand Mixing: For smaller scale or screening purposes, the ethanolic lipid mixture is rapidly added to the aqueous RNA solution via pipette. The mixture is then pipetted repeatedly or vortexed briefly to ensure mixing.[13]

-

-

Purification and Concentration: After formation, the LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. This is followed by concentration using centrifugal filter units.

LNP Characterization

-

Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).

-

RNA Encapsulation Efficiency: Often determined using a fluorescent dye assay (e.g., RiboGreen). The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference indicates the amount of encapsulated RNA.

-

Apparent pKa: The pKa of the ionizable lipid within the LNP is a critical parameter influencing endosomal escape. It is often measured using a TNS (6-(p-toluidinyl)naphthalene-2-sulfonic acid) assay, which fluoresces in a hydrophobic environment.[9]

In Vivo Evaluation

-

Animal Model: Studies frequently use mouse models (e.g., C57BL/6).

-

Administration: LNPs encapsulating the RNA of interest (e.g., luciferase mRNA, erythropoietin mRNA) are administered intravenously (IV) via the tail vein at a specified dose (e.g., 0.01 to 0.75 mg/kg).[4][14]

-

Efficacy Measurement:

-

For reporter genes (e.g., Luciferase): At a set time point (e.g., 6 hours), animals are euthanized, and organs (liver, spleen, lungs, etc.) are harvested. Luminescence is measured using an in vivo imaging system (IVIS) after injecting a luciferin (B1168401) substrate.[14]

-

For secreted proteins (e.g., Erythropoietin): Blood is collected, and serum levels of the protein are quantified using an ELISA kit.[12]

-

-

Toxicity Assessment: Serum is analyzed for markers of liver damage, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[11]

Conclusion

This compound represents a key milestone in the development of ionizable lipids for RNA delivery. Its high potency, particularly for liver targets, established a new benchmark for performance and has made it an invaluable tool for preclinical research. While its non-degradable nature raises potential toxicity concerns that may limit its direct clinical translation in an era of biodegradable lipids, the study of this compound has provided fundamental insights into the structure-activity relationships that govern LNP efficacy. It continues to serve as a critical positive control, enabling the rigorous evaluation and advancement of next-generation delivery vehicles for RNA therapeutics.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. This compound, 1220890-25-4 | BroadPharm [broadpharm.com]

- 3. This compound|Ionizable Lipid for LNP [dcchemicals.com]

- 4. Ionizable Lipids & Lipid Nanoparticles: Initiatives Like this compound Allow Lower Dose [pharmaceuticalonline.com]

- 5. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Lipid Nanoparticles - Bio-Connect [bio-connect.nl]

- 8. medkoo.com [medkoo.com]

- 9. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ionizable Cationic Lipidoid C12-200

For Researchers, Scientists, and Drug Development Professionals

Introduction: C12-200 is a branched-chain ionizable cationic lipidoid that has become a benchmark for the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2][3] Its efficacy in mediating potent gene silencing and protein expression, particularly in hepatocytes, has established it as a critical component in preclinical research and therapeutic development.[1][2] This guide provides a comprehensive overview of the physical characteristics, experimental protocols, and mechanisms of action of this compound.

Physical and Chemical Characteristics

This compound is a synthetic lipidoid with a unique molecular structure that enables the efficient encapsulation and intracellular delivery of RNA. Its key physical and chemical properties are summarized in the tables below.

| Property | Value | Reference |

| Chemical Name | 1,1'-((2-(4-(2-((2-(bis(2-hydroxydodecyl)amino)ethyl)(2-hydroxydodecyl)amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(dodecan-2-ol) | [1] |

| CAS Number | 1220890-25-4 | [1][2][4] |

| Molecular Formula | C70H145N5O5 | [1][2][4] |

| Molecular Weight | 1136.96 g/mol | [1] |

| Exact Mass | 1136.1246 | [1] |

| Appearance | Liquid | [1] |

| Purity | >90% to ≥95% | [1][2][4] |

| Solubility and Storage | Details | Reference |

| Solubility | Soluble in Ethanol (B145695), DMSO, DMF | [4] |

| Storage (Short-term) | 0 - 4 °C (days to weeks) | [1] |

| Storage (Long-term) | -20 °C (months to years) | [1][2][4] |

| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | [1][4] |

| Stability | ≥ 2 years if stored properly. | [2] |

Mechanism of Action: pH-Dependent Ionization and Endosomal Escape

The efficacy of this compound in RNA delivery is primarily attributed to its pH-dependent ionization. At physiological pH (~7.4), this compound is near-neutral, which minimizes non-specific interactions with biological membranes and reduces toxicity.[5] Upon endocytosis of the LNP, the acidic environment of the endosome (pH 5-6.5) leads to the protonation of the amine groups in this compound, resulting in a net positive charge.[3][6] This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the encapsulated RNA into the cytoplasm, a critical step known as endosomal escape.[3][6]

Experimental Protocols

The following sections detail generalized protocols for the formulation of this compound-based LNPs and their application in in vitro and in vivo settings. These protocols are based on methodologies reported in the literature.[4][7][8]

LNP Formulation

This compound is typically formulated into LNPs along with a phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid. The molar ratios of these components are critical for the efficacy of the LNP. An optimized formulation for mRNA delivery has been reported to be a molar ratio of 35:16:46.5:2.5 for this compound:DOPE:Cholesterol:C14-PEG2000.[4][5]

Materials:

-

This compound in ethanol

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) in ethanol

-

Cholesterol in ethanol

-

DMG-PEG2000 or C14-PEG2000 in ethanol

-

mRNA or siRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0)

-

Ethanol (100%)

-

Dialysis buffer (e.g., PBS, pH 7.4)

Protocol (Microfluidic Mixing):

-

Prepare the lipid stock solutions in 100% ethanol.

-

Combine the this compound, DOPE (or DSPC), cholesterol, and PEGylated lipid in a single tube in the desired molar ratios to create the ethanolic lipid mixture.

-

Dilute the RNA cargo in the low pH buffer.

-

Use a microfluidic mixing device (e.g., from Precision Nanosystems) to mix the ethanolic lipid solution with the aqueous RNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

The resulting LNP solution is then dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH.

-

The LNPs can be concentrated using centrifugal filters if necessary.

In Vitro Transfection

Materials:

-

This compound LNPs encapsulating reporter mRNA (e.g., Luciferase)

-

Hepatocyte cell line (e.g., HepG2)

-

Complete cell culture medium

-

96-well plates

-

Luciferase assay reagent

Protocol:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Dilute the this compound LNPs to the desired concentrations in complete cell culture medium.

-

Remove the existing medium from the cells and add the LNP-containing medium.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a plate reader to determine transfection efficiency.[4]

In Vivo Delivery in Mice

Materials:

-

This compound LNPs encapsulating therapeutic or reporter mRNA

-

C57BL/6 mice

-

Sterile PBS

Protocol:

-

Dilute the this compound LNPs in sterile PBS to the desired dose (e.g., 0.1 mg mRNA/kg body weight).[4]

-

Administer the LNP solution to the mice via tail vein injection.[4]

-

At a specified time point post-injection (e.g., 6 hours for protein expression), collect blood samples for analysis of the expressed protein (e.g., by ELISA) or image the whole body for reporter gene expression (e.g., luciferase).[4][7]

-

Tissues of interest (e.g., liver, spleen) can be harvested for further analysis.

Data Presentation

| Optimized LNP Formulation Parameters for mRNA Delivery | Value | Reference |

| Ionizable Lipid | This compound | [7][8] |

| Phospholipid | DOPE | [7][8] |

| Molar Ratio (this compound:DOPE:Cholesterol:PEG-lipid) | 35:16:46.5:2.5 | [4][5] |

| This compound:mRNA Weight Ratio | 10:1 | [4][5] |

| Typical Physicochemical Properties of Optimized this compound LNPs | Value | Reference |

| Hydrodynamic Diameter | ~70-130 nm | [5] |

| Polydispersity Index (PDI) | < 0.2 | [5] |

| mRNA Encapsulation Efficiency | ~35-80% | [5] |

| Apparent pKa | ~5.3 - 7.1 | [5] |

Conclusion

This compound is a highly effective ionizable lipidoid for the in vivo delivery of RNA therapeutics. Its pH-responsive nature is key to overcoming the endosomal barrier, a major hurdle in intracellular drug delivery. The provided protocols and data offer a foundational guide for researchers and drug development professionals to utilize this compound in their LNP formulations. Further optimization of LNP composition and formulation parameters may be necessary to achieve desired therapeutic outcomes for specific applications.

References

- 1. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 5. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of C12-200: A Technical Guide to its Branched-Chain Structure in Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of C12-200, a branched-chain ionizable lipidoid pivotal in the formulation of lipid nanoparticles (LNPs) for the delivery of siRNA and mRNA therapeutics. We will delve into its unique structural characteristics, summarize key quantitative data, and provide detailed experimental protocols for the formulation and characterization of this compound-based LNPs.

The Branched-Chain Structure of this compound

This compound is a synthetic, ionizable lipidoid characterized by its highly branched structure, which is fundamental to its efficacy in encapsulating and delivering nucleic acid payloads.[1][2] Its chemical formula is C70H145N5O5, and its CAS number is 1220890-25-4.[1] The structure consists of a polyamine core with multiple tertiary amines and five alkyl chains, contributing to its bulky hydrophobic tails.[3] This unique architecture, with five hydroxyl groups, also allows for further derivatization.[1]

The branched nature of this compound is a key design feature that influences the morphology and stability of the lipid nanoparticles it forms. Unlike linear lipids, the branched tails can create a more fluid and less ordered lipid bilayer, which is thought to facilitate the endosomal escape of the nucleic acid cargo.

Quantitative Data Summary

The performance of this compound in LNP formulations is quantified by several key parameters. The following tables summarize these metrics from various studies.

Table 1: Physicochemical Properties of this compound Lipid Nanoparticles

| Parameter | Value/Range | Notes |

| Apparent pKa | 5.298 - 7.111 | The pH at which half of the ionizable lipids are protonated. A key factor for endosomal escape. A specific formulation has a pKa of 6.96.[4] |

| Particle Size (Diameter) | ~80 - 150 nm | Varies depending on the formulation and manufacturing process. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution. |

| siRNA/mRNA Encapsulation Efficiency | > 90% | High encapsulation efficiency protects the nucleic acid cargo from degradation. |

| Zeta Potential | Near-neutral at physiological pH | Becomes positive in the acidic environment of the endosome. |

Table 2: In Vivo Efficacy of this compound LNPs

| Application | Effective Dose | Organ Targeting | Reference |

| siRNA-mediated gene silencing (mice) | 0.01 mg/kg | Liver (hepatocytes) | [3] |

| siRNA-mediated gene silencing (non-human primates) | 0.03 mg/kg | Liver | [3] |

| mRNA delivery | 0.1 - 1.0 mg/kg | Primarily liver and spleen | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the reaction of a polyamine core with an epoxide, as originally described by Love et al.[5] While detailed proprietary synthesis methods can vary, the general approach involves the nucleophilic ring-opening of an epoxide by an amine.

General Synthesis Scheme:

-

Reactants:

-

Polyamine core 200 (1.0 equivalent)

-

1,2-epoxydodecane (C12 epoxide) (6.0 equivalents)

-

-

Solvent: Ethanol (B145695)

-

Reaction Conditions: The mixture is stirred at 80°C for 48 hours.

-

Purification: The crude product is typically purified by flash chromatography.

Formulation of this compound Lipid Nanoparticles

This compound LNPs are typically formulated by mixing an ethanolic lipid solution with an aqueous solution containing the nucleic acid payload. Two common methods are rapid hand mixing and microfluidics.

Materials:

-

This compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

siRNA or mRNA

-

Ethanol (absolute)

-

Sodium acetate (B1210297) buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

Example Molar Ratio: this compound : DOPE : Cholesterol : DMG-PEG 2000 = 35 : 16 : 46.5 : 2.5[6]

Protocol using Microfluidics:

-

Prepare Lipid Stock Solutions: Dissolve each lipid (this compound, DOPE, Cholesterol, DMG-PEG 2000) in absolute ethanol to create individual stock solutions. Gentle heating (e.g., 37°C) may be required for complete dissolution.[4]

-

Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio to create the final ethanolic lipid mixture.

-

Prepare Aqueous Nucleic Acid Solution: Dilute the siRNA or mRNA in 50 mM sodium acetate buffer (pH 4.0).

-

Microfluidic Mixing:

-

Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.

-

Use a microfluidic mixing device (e.g., a NanoAssemblr) to mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[4]

-

-

Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight to remove ethanol and raise the pH.

-

Concentration and Sterilization: Concentrate the LNP solution if necessary using centrifugal filters and sterilize by passing through a 0.22 µm filter.

Characterization of this compound LNPs

3.3.1. Particle Size and Polydispersity Index (PDI) Measurement

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute a small aliquot of the LNP suspension in PBS.

-

Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

-

Perform measurements in triplicate.

-

3.3.2. Encapsulation Efficiency Determination

-

Technique: RiboGreen Assay

-

Procedure:

-

Prepare two sets of LNP samples.

-

To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

-

Add the RiboGreen reagent to both sets of samples.

-

Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).

-

The encapsulation efficiency is calculated as: ((Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed) * 100%.

-

3.3.3. Apparent pKa Determination

-

Technique: 2-(p-Toluidinyl)naphthalene-6-sulfonic acid (TNS) Assay

-

Principle: TNS is a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment. As the pH of the LNP solution decreases, the ionizable lipids become protonated, creating a more hydrophobic core that TNS can bind to, resulting in an increase in fluorescence. The pKa is the pH at which 50% of the maximum fluorescence is observed.[7]

-

Procedure:

-

Prepare a series of buffers with a pH range from 3 to 10.

-

Dilute the LNP suspension to a final lipid concentration of approximately 25-50 µM in each of the pH buffers.[8]

-

Add TNS solution to each well to a final concentration of ~5 µM.[8]

-

Incubate for 20 minutes at room temperature, protected from light.[8]

-

Measure the fluorescence intensity (excitation ~320 nm, emission ~450 nm).[7][8]

-

Plot the fluorescence intensity against the pH and fit the data to a sigmoidal curve to determine the pKa.

-

Mandatory Visualizations

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Caption: Conceptual structure of a this compound lipid nanoparticle.

Caption: pH-triggered endosomal escape mechanism of this compound LNPs.

References

- 1. This compound, 1220890-25-4 | BroadPharm [broadpharm.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Designer Lipids Advance Systemic siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 7. ozbiosciences.com [ozbiosciences.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

The Pivotal Role of pKa in C12-200 Mediated Endosomal Escape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective delivery of nucleic acid therapeutics via lipid nanoparticles (LNPs) is critically dependent on the ability of these carriers to escape the endosomal pathway and release their cargo into the cytoplasm. For ionizable lipids such as C12-200, the acid dissociation constant (pKa) is a paramount physicochemical parameter governing this process. This technical guide delves into the significance of this compound's pKa, its impact on endosomal escape, and the experimental methodologies used to characterize these properties. We provide a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data to aid researchers in the optimization of LNP-based drug delivery systems.

Introduction: The Endosomal Barrier and the Importance of pKa

Lipid nanoparticles have emerged as a leading platform for the delivery of genetic drugs, including siRNA and mRNA. A major hurdle in the successful intracellular delivery of these macromolecules is their entrapment and subsequent degradation in the endo-lysosomal pathway. The ionizable lipid component of LNPs, such as this compound, is instrumental in overcoming this barrier.

The pKa of an ionizable lipid is the pH at which 50% of its molecules are in their ionized (protonated) state. This property is crucial for the function of LNPs. At the physiological pH of the bloodstream (pH 7.4), ionizable lipids are largely neutral, which minimizes non-specific interactions with biological components and reduces toxicity. However, upon endocytosis, the LNP is trafficked into the progressively acidic environment of the endosome (pH 5.5-6.5). In this acidic milieu, an ionizable lipid with an appropriately tuned pKa will become protonated, acquiring a positive charge. This charge reversal is the trigger for endosomal escape.

The Role of this compound pKa in Endosomal Escape

This compound is a multi-tailed, ionizable lipid that has been widely used as a benchmark in the development of novel ionizable lipids for nucleic acid delivery. The pKa of this compound, and more importantly, the apparent pKa of LNPs formulated with this compound, is a key determinant of their delivery efficiency. An optimized this compound LNP formulation was found to have an apparent pKa of 6.96, which is within the optimal range for endosomal escape.[1][2]

The proposed mechanism for endosomal escape mediated by protonated this compound involves the following steps:

-

Protonation: As the endosome acidifies, the amine groups on the this compound molecules become protonated.

-

Membrane Destabilization: The resulting cationic this compound molecules interact with anionic lipids present in the endosomal membrane. This interaction is thought to disrupt the lipid bilayer of the endosome.

-

Hexagonal Phase Transition: The interaction between the LNP and the endosomal membrane can induce a transition from a bilayer to a non-bilayer hexagonal (HII) phase. This structural rearrangement leads to the destabilization of the endosomal membrane.[3]

-

Cargo Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid cargo to be released into the cytoplasm, where it can exert its therapeutic effect.

The "proton sponge" effect is another proposed mechanism where the buffering capacity of the protonated amines in the LNP leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane.[1]

Quantitative Data: pKa of this compound and Formulations

The apparent pKa of an LNP is influenced by its entire composition, including the ionizable lipid, helper lipids, cholesterol, and PEG-lipids. For this compound based LNPs, it has been shown that a reduction in the molar amount of PEG can lead to an increase in the apparent pKa.

| Ionizable Lipid/Formulation | Apparent pKa | Reference |

| (S)-C12-200 | 7.12 | |

| Optimized this compound LNP | 6.96 | [1][2] |

| This compound in LNPs (general) | Lower pKa values compared to DLin-MC3-DMA | [4] |

Experimental Protocols

This compound LNP Formulation

A common method for preparing this compound LNPs involves the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid cargo.

Materials:

-

This compound in ethanol (B145695)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

-

Cholesterol in ethanol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol

-

mRNA or siRNA in 50 mM sodium acetate (B1210297) buffer (pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare an ethanolic lipid mixture containing this compound, DOPE, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 35:16:46.5:2.5).[2]

-

Dilute the nucleic acid cargo to a final concentration of approximately 0.14 mg/mL in 50 mM sodium acetate buffer (pH 4.0).[2]

-

Rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a volume ratio of 1:3 (ethanol:aqueous). This can be done via hand-pipetting or using a microfluidic mixing device.

-

Allow the resulting LNP solution to incubate at room temperature for 10 minutes.

-

Dialyze the LNP solution against PBS (pH 7.4) overnight to remove ethanol and raise the pH.

Determination of Apparent pKa using the TNS Assay

The 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) assay is a widely used fluorescence-based method to determine the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits increased fluorescence upon binding to the positively charged surface of protonated LNPs.

Materials:

-

This compound LNPs

-

TNS stock solution (e.g., 150 µM in DMSO)

-

A series of buffers with pH values ranging from 3 to 10 (e.g., containing 10 mM citrate, 10 mM phosphate, 10 mM borate, and 150 mM NaCl)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Dilute the this compound LNP suspension in each of the different pH buffers.

-

Add a small volume of the TNS stock solution to each well containing the diluted LNPs.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.

-

Plot the fluorescence intensity as a function of pH.

-

Fit the data to a sigmoidal dose-response curve. The pH at which the fluorescence is 50% of the maximum fluorescence is the apparent pKa of the LNP.

Galectin-8 Endosomal Escape Assay

This assay relies on the recruitment of the protein galectin-8 to damaged endosomal membranes. Cells are engineered to express a fluorescently tagged galectin-8 (e.g., Gal8-mRuby). Upon LNP-mediated endosomal disruption, galectin-8 binds to glycans on the inner leaflet of the endosomal membrane, resulting in the formation of fluorescent puncta that can be quantified by microscopy.

Materials:

-

Cells stably expressing a fluorescently tagged galectin-8

-

This compound LNPs encapsulating a fluorescently labeled nucleic acid (e.g., Cy5-siRNA)

-

High-content fluorescence microscope

Procedure:

-

Seed the galectin-8 expressing cells in a multi-well plate.

-

Treat the cells with the this compound LNPs.

-

After a desired incubation period (e.g., 6 hours), fix the cells.

-

Stain the cell nuclei (e.g., with Hoechst).

-

Acquire images using a high-content fluorescence microscope.

-

Use image analysis software to identify cells and quantify the number of galectin-8 puncta and internalized LNPs (based on the fluorescent cargo) per cell. The number of galectin-8 puncta serves as a quantitative measure of endosomal escape events.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Mechanism of this compound LNP endosomal escape.

Caption: Workflow for TNS-based pKa determination.

Caption: Relationship between pKa and endosomal escape.

Conclusion

The apparent pKa of this compound containing LNPs is a critical design parameter that dictates their ability to overcome the endosomal barrier and deliver their nucleic acid payload to the cytoplasm. A thorough understanding of the relationship between LNP composition, pKa, and endosomal escape is essential for the rational design of potent and safe nanomedicines. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to characterize and optimize their this compound LNP formulations for enhanced therapeutic efficacy. Further research aimed at establishing a more precise quantitative correlation between the pKa of this compound LNPs and endosomal escape efficiency will be invaluable for advancing the field of nucleic acid delivery.

References

- 1. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Methodological & Application

C12-200 Lipid Nanoparticle Formulation for Enhanced mRNA Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. Among the various ionizable lipids developed, C12-200 has been widely utilized for its efficiency in encapsulating and delivering mRNA to target cells. This document provides a detailed protocol for the formulation of this compound based LNPs for mRNA delivery, methods for their characterization, and notes on factors influencing their performance. The protocols and data presented are intended to serve as a starting point for researchers to develop and optimize LNP formulations for their specific applications.

Introduction